molecular formula C14H17N3O4S B2564494 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-44-1

3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2564494
CAS No.: 1105242-44-1
M. Wt: 323.37
InChI Key: PUKBLISFTOQOPM-UHFFFAOYSA-N
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Description

3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core fused with a thiadiazole moiety. The spirocyclic system is characterized by two oxygen atoms in a 1,5-dioxa arrangement, forming a bicyclic structure with a central spiro junction at the 5.5 position. The substituent at the 3-position consists of a methylene group linked to a 5-ethyl-1,3,4-thiadiazol-2-ylamine fragment.

Properties

IUPAC Name

3-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-2-10-16-17-13(22-10)15-8-9-11(18)20-14(21-12(9)19)6-4-3-5-7-14/h8H,2-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBLISFTOQOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H17N5S\text{C}_{19}\text{H}_{17}\text{N}_{5}\text{S}

This compound features a thiadiazole moiety, known for its diverse biological activities including antimicrobial and anticancer properties. The presence of the spirodioxane structure further enhances its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole , including the target compound, exhibit significant antimicrobial properties. Thiadiazole derivatives have been shown to inhibit various bacterial strains and fungi due to their ability to disrupt cellular functions. For instance, studies have demonstrated that similar compounds possess effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is noteworthy. Compounds containing the thiadiazole ring have been reported to induce apoptosis in cancer cells through various mechanisms such as the modulation of cell cycle progression and inhibition of tumor growth. Specific studies on related compounds have shown promising results in inhibiting proliferation in breast and colon cancer cell lines .

Antioxidant Activity

Antioxidant properties are also a significant aspect of this compound's biological profile. Thiadiazole derivatives have been found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing the onset of various diseases associated with oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
  • Cell Membrane Disruption : Its lipophilicity allows it to penetrate cell membranes effectively, leading to disruption of cellular integrity.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to inhibition of replication and transcription processes.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds similar to the target molecule displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Thiadiazole Derivative 13216
Thiadiazole Derivative 26432
Target Compound168

Study on Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the target compound significantly inhibited cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant activity against various pathogens. For instance, studies have demonstrated that compounds with similar structures can outperform standard antimicrobial agents in inhibiting bacterial growth . The mechanism of action is believed to involve interaction with microbial enzymes or cell membranes, leading to cell death.

Anticancer Potential
The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Preliminary studies have indicated that it may inhibit cancer cell proliferation through several pathways, including apoptosis induction and cell cycle arrest . Molecular docking studies further support its ability to bind effectively to target proteins involved in cancer progression.

Agricultural Applications

Insecticidal Properties
Research has highlighted the insecticidal potential of compounds derived from 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Specifically, it has been evaluated for efficacy against pests such as the cotton leafworm (Spodoptera littoralis) . The compound acts by disrupting the normal physiological functions of the insects, leading to mortality.

Herbicide Development
The unique chemical structure allows for modifications that could lead to the development of new herbicides. The ability to synthesize various derivatives provides a pathway for creating compounds with selective herbicidal activity against specific weed species while minimizing harm to crops.

Material Science

Polymer Synthesis
The compound serves as a precursor for synthesizing novel polymers with enhanced properties. Its reactivity allows for the incorporation into polymer matrices, potentially improving mechanical strength and thermal stability . Such materials could find applications in coatings, adhesives, and other industrial products.

Nanocomposite Formation
Incorporating this compound into nanocomposites can lead to materials with unique electronic or optical properties. Research is ongoing into its use as a dopant or stabilizer in nanomaterials for applications in sensors and electronic devices.

Data Table: Summary of Applications

Application Area Specific Use Mechanism/Action
Medicinal ChemistryAntimicrobial agentsInhibition of microbial growth
Anticancer agentsInduction of apoptosis; cell cycle arrest
AgricultureInsecticidesDisruption of insect physiological functions
HerbicidesSelective inhibition of weed growth
Material SciencePolymer synthesisEnhanced mechanical and thermal properties
Nanocomposite formationImproved electronic/optical properties

Case Studies

  • Antimicrobial Activity Assessment : A study focused on synthesizing derivatives of this compound demonstrated its efficacy against various bacterial strains. Derivatives were tested using standard disc diffusion methods and showed zones of inhibition comparable to existing antibiotics .
  • Insecticidal Evaluation : A series of experiments assessed the insecticidal properties against Spodoptera littoralis. The results indicated that certain derivatives significantly reduced larval survival rates when applied at specific concentrations .
  • Polymer Development Study : Research was conducted on incorporating this compound into a polymer matrix to create a composite material with improved thermal stability and mechanical strength. The resulting material was characterized using thermogravimetric analysis (TGA) and scanning electron microscopy (SEM), showing promising results for industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, differing primarily in the substituent at the 3-position. Below is a comparative analysis based on crystallographic, synthetic, and functional data from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 3-Position Molecular Formula Crystal System (Space Group) Key Properties/Applications Reference ID
3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (5-Ethyl-1,3,4-thiadiazol-2-yl)amino-methylene C₁₆H₂₀N₄O₃S Not reported Hypothesized bioactivity (e.g., enzyme inhibition)
3-[(5-Methylfuran-2-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione 5-Methylfuran-2-yl-methylene C₁₅H₁₆O₅ Monoclinic (P21/c) Stable crystalline form; R factor = 0.060
3-Benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-dione Benzylidene C₁₆H₁₆O₄ Monoclinic (P21/n) High thermal stability; Z = 4
3-(2-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 2-Fluorobenzylidene C₁₆H₁₅FO₄ Monoclinic (P21/n) Enhanced polarity (μ = 0.110 mm⁻¹)
3-(4-Hydroxybenzyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione 4-Hydroxybenzyl C₁₆H₁₈O₅ Not reported Potential pharmaceutical applications

Key Observations

Substituent Effects on Crystallinity: Furan and benzylidene derivatives (e.g., ) exhibit well-defined monoclinic crystal systems (P21/c or P21/n), with low R factors (0.035–0.060), indicating high structural precision. The thiadiazole derivative’s crystallinity remains uncharacterized but is expected to differ due to the bulkier heterocyclic substituent.

Electronic and Steric Modulation :

  • The 5-ethyl-thiadiazole group introduces nitrogen and sulfur atoms, which may enhance hydrogen-bonding capacity and π-π interactions compared to furan or benzylidene analogs. Fluorinated derivatives (e.g., ) show increased polarity, as evidenced by higher absorption coefficients (μ).

Synthetic Pathways :

  • Thiadiazole derivatives are typically synthesized via condensation of thiosemicarbazides with carbonyl precursors under basic conditions (e.g., sodium acetate) , whereas benzylidene and furan analogs employ aldehyde or ketone intermediates .

Potential Applications: While furan and benzylidene derivatives are primarily studied for their structural properties, thiadiazole-containing spiro compounds are hypothesized to exhibit biological activity due to the pharmacophoric thiadiazole moiety .

Research Findings and Implications

Structural Insights :

  • The 1,5-dioxaspiro[5.5]undecane core adopts a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates . Substituents like the thiadiazole group may distort this geometry, affecting reactivity.

Gaps in Knowledge: Direct data on the target compound’s crystallography, solubility, and bioactivity are absent in the evidence. Further studies using techniques like single-crystal X-ray diffraction (e.g., SHELX refinement ) are needed.

Comparative Advantages :

  • The thiadiazole moiety’s nitrogen/sulfur content positions this compound as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic recognition.

Q & A

Q. What safety protocols are critical when handling this compound in lab settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:
  • PPE : Nitrile gloves, lab coat, chemical goggles.
  • Ventilation : Use fume hoods for weighing/reacting.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid.
  • Waste Disposal : Segregate halogenated waste per EPA protocols .

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